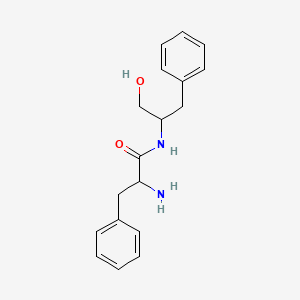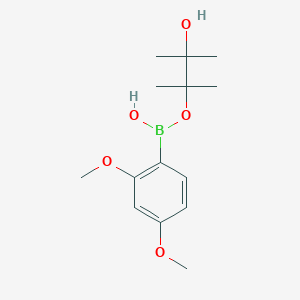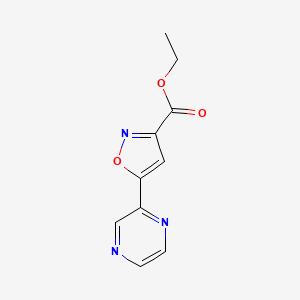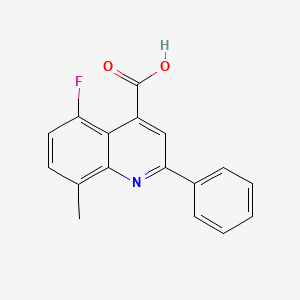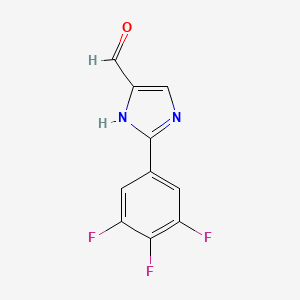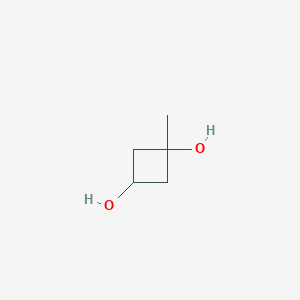
1-Methylcyclobutane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylcyclobutane-1,3-diol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound specifically features a cyclobutane ring with a methyl group and two hydroxyl groups attached at the 1 and 3 positions, respectively. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylcyclobutane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of 1-methylcyclobutane-1,3-dione using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 1-methylcyclobutane-1,3-dione. This method is advantageous due to its scalability and efficiency. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature.
化学反応の分析
Types of Reactions: 1-Methylcyclobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form this compound derivatives with different degrees of saturation.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol at low temperatures.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products:
Oxidation: 1-Methylcyclobutane-1,3-dione or 1-methylcyclobutane-1,3-dicarboxylic acid.
Reduction: Various saturated derivatives of this compound.
Substitution: 1-Methylcyclobutane-1,3-dichloride or 1-methylcyclobutane-1,3-dibromide.
科学的研究の応用
1-Methylcyclobutane-1,3-diol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving cycloalkanes and their derivatives.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-methylcyclobutane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations.
類似化合物との比較
Cyclobutane-1,3-diol: Lacks the methyl group, resulting in different chemical properties and reactivity.
1-Methylcyclopentane-1,3-diol: Features a five-membered ring, leading to variations in ring strain and stability.
1,2-Dimethylcyclobutane-1,3-diol: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness: 1-Methylcyclobutane-1,3-diol is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
特性
CAS番号 |
2411494-73-8 |
|---|---|
分子式 |
C5H10O2 |
分子量 |
102.13 g/mol |
IUPAC名 |
1-methylcyclobutane-1,3-diol |
InChI |
InChI=1S/C5H10O2/c1-5(7)2-4(6)3-5/h4,6-7H,2-3H2,1H3 |
InChIキー |
JBKPAMWOSAMZIV-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


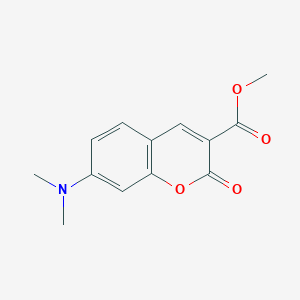
![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine](/img/structure/B13697546.png)
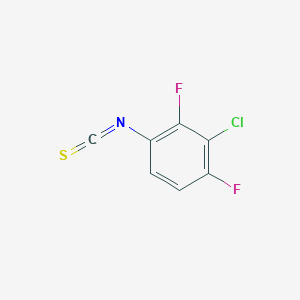
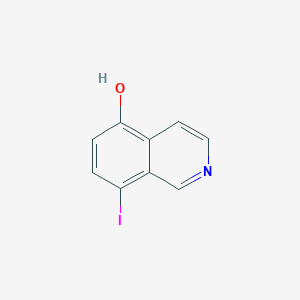
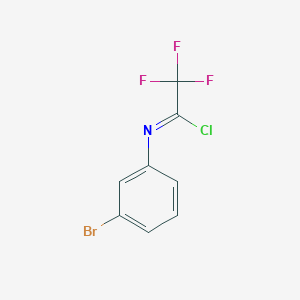
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13697583.png)
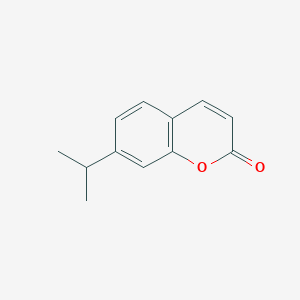
![N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine](/img/structure/B13697596.png)
